7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This compound is part of the oxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2-fluoroaniline with formaldehyde and a methylating agent . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be compared with other similar compounds, such as:
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound lacks the methyl group at the 3-position, which may affect its chemical reactivity and biological activity.
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: The methoxy group at the 7-position can influence the compound’s solubility and interaction with biological targets.
Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl): This compound has a different substitution pattern, which can alter its chemical and biological properties.
Properties
IUPAC Name |
7-fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-5-12-9-4-7(10)2-3-8(9)11-6/h2-4,6,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWNORIHOSLHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737623 | |
Record name | 7-Fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61382-42-1 | |
Record name | 7-Fluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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